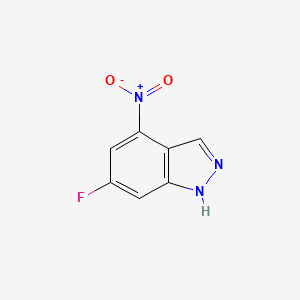

6-Fluoro-4-nitro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It has a molecular weight of 181.13 and is typically stored in a dry room at normal temperature . It is a solid substance .

Synthesis Analysis

The synthesis of 1H-indazole, a related compound, has been studied extensively . A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The InChI code for 6-Fluoro-4-nitro-1H-indazole is 1S/C7H4FN3O2/c8-4-1-6-5 (3-9-10-6)7 (2-4)11 (12)13/h1-3H, (H,9,10) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-4-nitro-1H-indazole are not available, the synthesis of related compounds like 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material .Physical And Chemical Properties Analysis

6-Fluoro-4-nitro-1H-indazole is a solid substance . It has a molecular weight of 181.124 . The density is 1.6±0.1 g/cm3 . The boiling point is 386.5±22.0 °C at 760 mmHg .Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . For example, several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .

Synthesis of 2H-Indazoles

The compound can be used in the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Transition Metal Catalyzed Reactions

6-Fluoro-4-nitro-1H-indazole can be used in transition metal catalyzed reactions. These reactions are part of the strategies for the synthesis of 1H- and 2H-indazoles .

Reductive Cyclization Reactions

This compound can also be used in reductive cyclization reactions, which is another strategy for the synthesis of 1H- and 2H-indazoles .

Use in Dye-Sensitized Solar Cells (DSSCs)

Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs). 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Treatment of Respiratory Diseases

Indazole derivatives can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

Future Directions

The future directions for the study of 6-Fluoro-4-nitro-1H-indazole and related compounds could involve further exploration of their synthesis mechanisms . Additionally, given the wide range of chemical and biological properties of related compounds, there may be potential for the development of new drugs .

Mechanism of Action

Mode of Action

It is known that indazole compounds can inhibit the activity of nos . This inhibition can lead to a decrease in the production of NO, which can affect various physiological processes, including vasodilation, immune response, and neurotransmission .

Biochemical Pathways

The inhibition of NOS by 6-Fluoro-4-nitro-1H-indazole can affect several biochemical pathways. For instance, the reduction in NO production can lead to vasoconstriction, affecting the cardiovascular system . It can also modulate the immune response by affecting the activity of immune cells . Furthermore, NO plays a crucial role in neurotransmission, so its reduction can influence neuronal signaling .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of NOS and the subsequent reduction in NO production can have various molecular and cellular effects. For instance, it can lead to vasoconstriction, affecting blood flow and pressure . It can also modulate the immune response and influence neuronal signaling .

Action Environment

The action, efficacy, and stability of 6-Fluoro-4-nitro-1H-indazole can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules can influence the compound’s interaction with its target .

properties

IUPAC Name |

6-fluoro-4-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWWUZPPDBZERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646216 |

Source

|

| Record name | 6-Fluoro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-14-9 |

Source

|

| Record name | 6-Fluoro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)